4-Methyl-1-(methylamino)cyclohexanecarbonitrile 4-Methyl-1-(methylamino)cyclohexanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 790263-34-2
VCID: VC4462741
InChI: InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3
SMILES: CC1CCC(CC1)(C#N)NC
Molecular Formula: C9H16N2
Molecular Weight: 152.241

4-Methyl-1-(methylamino)cyclohexanecarbonitrile

CAS No.: 790263-34-2

Cat. No.: VC4462741

Molecular Formula: C9H16N2

Molecular Weight: 152.241

* For research use only. Not for human or veterinary use.

4-Methyl-1-(methylamino)cyclohexanecarbonitrile - 790263-34-2

Specification

CAS No. 790263-34-2
Molecular Formula C9H16N2
Molecular Weight 152.241
IUPAC Name 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile
Standard InChI InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3
Standard InChI Key XBYWYHKMZWCSGF-UHFFFAOYSA-N
SMILES CC1CCC(CC1)(C#N)NC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile, reflects its cyclohexane backbone with three distinct substituents:

  • A methyl group at the 4-position

  • A methylamino group (-NHCH3_3) at the 1-position

  • A carbonitrile group (-C≡N) at the 1-position

The chair conformation of the cyclohexane ring minimizes steric strain, with the equatorial orientation of substituents optimizing stability. Two-dimensional structural representations include:

  • SMILES: CC1CCC(CC1)(C#N)NC

  • InChIKey: XBYWYHKMZWCSGF-UHFFFAOYSA-N

Physical Properties

PropertyValueSource
Molecular Weight152.24 g/mol
Purity≥97%
SolubilityNot fully characterized
DensityData unavailable
Melting/Boiling PointsData unavailable

The hydrochloride salt form (CAS 1420800-13-0) has a molecular weight of 188.70 g/mol and a SMILES notation of CC1CCC(CC1)(C#N)NC.Cl .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclohexane Functionalization: Introduction of the methyl group via Friedel-Crafts alkylation or catalytic hydrogenation.

  • Amination: Reaction with methylamine to install the methylamino group, often using palladium or nickel catalysts.

  • Nitrile Formation: Cyanidation using reagents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) .

Key reaction conditions include:

  • Temperature: 80–120°C for amination steps

  • Catalysts: Pd/C or NiCl2_2 for hydrogenation

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM)

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the cyclohexane ring necessitate prolonged reaction times.

  • Byproduct Formation: Competing reactions during amination require careful stoichiometric control .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The carbonitrile group undergoes nucleophilic attacks, enabling the synthesis of:

  • Amines: Reduction with LiAlH4_4 yields primary amines.

  • Oximes: Reaction with hydroxylamine produces oxime derivatives .

Acid-Base Reactions

The methylamino group participates in protonation-deprotonation equilibria, forming water-soluble hydrochloride salts under acidic conditions .

Oxidation Reactions

Oxidation of the methyl group with KMnO4_4 or CrO3_3 generates carboxylic acid derivatives, though this pathway is less explored .

Applications in Medicinal Chemistry

O-GlcNAcase Inhibition

The compound’s hydrochloride salt acts as a potent OGA inhibitor (Ki=2.1nMK_i = 2.1 \, \text{nM}), elevating O-GlcNAc protein levels in neuronal cells . This mechanism is being investigated for tauopathy treatment, as hyperphosphorylated tau proteins are implicated in Alzheimer’s disease .

Pharmacokinetic Data (Preclinical Studies)

ParameterValueSource
EC50_{50} (O-GlcNAc)21 nM
Brain PenetrationModerate (Papp<1×106cm/sP_{\text{app}} < 1 \times 10^{-6} \, \text{cm/s})
CYP InhibitionIC50_{50} > 50 μM (3A4, 2D6, 2C9)

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Anticancer Agents: Nitrile groups facilitate cross-coupling reactions with aryl halides.

  • Antiviral Drugs: Functionalization at the methylamino position enhances binding to viral proteases .

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